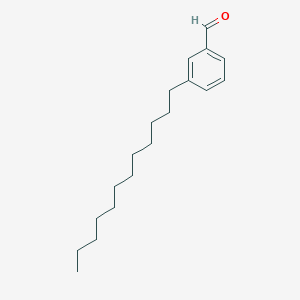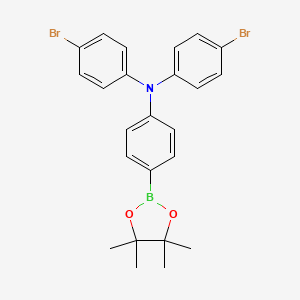
4-amino-N-(oxan-4-il)benceno-1-sulfonamida
Descripción general
Descripción
4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C11H16N2O3S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Antibacterianas
4-amino-N-(oxan-4-il)benceno-1-sulfonamida: es parte de la clase de compuestos sulfonamida, conocidos por su actividad antibacteriana. Este compuesto puede inhibir el crecimiento de bacterias interfiriendo con su vía de síntesis de folato, que es crucial para la síntesis y replicación del ADN bacteriano .
Actividad Anti-anhidrasa Carbónica
Se sabe que el grupo sulfonamida inhibe la anhidrasa carbónica, una enzima que juega un papel significativo en la regulación del pH y el equilibrio de fluidos en varios tejidos. Esta actividad sugiere aplicaciones potenciales en el tratamiento de afecciones como el glaucoma, donde es necesaria la reducción de la presión intraocular .
Efectos Diuréticos
Debido a su actividad anti-anhidrasa carbónica, This compound también puede servir como un diurético. Podría ayudar a promover la excreción de agua del cuerpo, lo cual es beneficioso en condiciones como la insuficiencia cardíaca congestiva o la hipertensión .
Efectos Hipoglucémicos
Las sulfonamidas se han asociado con efectos hipoglucémicos, lo que indica aplicaciones potenciales en el manejo de la diabetes. Al influir en la liberación de insulina o imitar la acción de la insulina, este compuesto podría ayudar a disminuir los niveles de glucosa en sangre .
Propiedades Antiinflamatorias
La capacidad del compuesto para modular enzimas y mediadores inflamatorios sugiere que podría tener aplicaciones antiinflamatorias. Esto podría ser particularmente útil en enfermedades inflamatorias crónicas como la artritis .
Estudios de Impacto Ambiental
Dado que las sulfonamidas no son fácilmente biodegradables, existe un interés creciente en estudiar el impacto ambiental de estos compuestos. La investigación sobre This compound podría proporcionar información sobre su comportamiento en el medio ambiente y sus posibles efectos en los ecosistemas .
Mecanismo De Acción
Target of Action
The primary target of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is the enzyme dihydrofolate synthetase . This enzyme plays a crucial role in the synthesis of tetrahydrofolic acid (THF), a compound necessary for DNA replication .
Mode of Action
4-amino-N-(oxan-4-yl)benzene-1-sulfonamide acts by inhibiting the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid . It competes with PABA for binding to dihydrofolate synthetase, thereby preventing the synthesis of THF .
Biochemical Pathways
The inhibition of THF synthesis disrupts the biochemical pathway of DNA replication . Without THF, the cells cannot replicate their DNA, which hinders cell division . This effect makes 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide bacteriostatic rather than bactericidal .
Pharmacokinetics
It is known that sulfonamides, the class of drugs to which this compound belongs, are generally well absorbed and widely distributed in the body .
Result of Action
The result of the action of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is the inhibition of bacterial growth . By preventing DNA replication, the drug stops the bacteria from dividing and proliferating .
Action Environment
The action of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the drug’s efficacy, as PABA competes with the drug for binding to dihydrofolate synthetase . Additionally, the pH of the environment can affect the drug’s solubility and therefore its bioavailability .
Análisis Bioquímico
Cellular Effects
Sulfonamides, a group of compounds to which this compound is related, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Molecular Mechanism
Sulfonamides, a related group of compounds, are known to inhibit the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide in laboratory settings .
Dosage Effects in Animal Models
Sulfonamides, a related group of compounds, have been shown to cause various side effects including diseases of the digestive and respiratory tracts, and strong allergic reactions when used in large doses .
Transport and Distribution
There is currently no available information on how 4-amino-N-(oxan-4-yl)benzene-1-sulfonamide is transported and distributed within cells and tissues .
Propiedades
IUPAC Name |
4-amino-N-(oxan-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c12-9-1-3-11(4-2-9)17(14,15)13-10-5-7-16-8-6-10/h1-4,10,13H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYKOKZHUSQDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1518119.png)

![4-{[(Tert-butoxy)carbonyl]amino}-5-chloro-2-methoxybenzoic acid](/img/structure/B1518121.png)

![2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1518125.png)

![2-[Cyclopropyl(methyl)amino]ethan-1-ol](/img/structure/B1518128.png)

